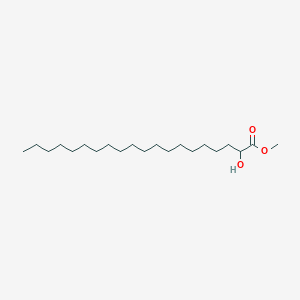

Methyl 2-hydroxyicosanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-hydroxyicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUGNSBVAUHPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392800 | |

| Record name | Methyl 2-hydroxyicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-49-7 | |

| Record name | Methyl 2-hydroxyeicosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16742-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxyicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cellular Significance of 2-Hydroxy Long-Chain Fatty Acids: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Regulation, and Function of 2-Hydroxy Fatty Acids in Cellular Processes, with a Focus on Sphingolipid Metabolism and Signaling

Introduction

While the methyl ester of 2-hydroxyicosanoic acid is not a naturally occurring intracellular molecule and is primarily utilized as a synthetic reagent in research, the core molecule, 2-hydroxyeicosanoic acid, and other 2-hydroxy fatty acids (2-OHFAs), represent a critical class of lipids with profound biological roles. This technical guide provides a comprehensive overview of the synthesis, metabolism, and cellular functions of 2-OHFAs, with a particular emphasis on their incorporation into sphingolipids and their subsequent impact on cell signaling, membrane dynamics, and disease pathogenesis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique class of lipids.

The Synthesis and Metabolism of 2-Hydroxy Fatty Acids

The introduction of a hydroxyl group at the C-2 position of a fatty acid is a crucial modification that imparts unique biochemical properties. This process is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

The Role of Fatty Acid 2-Hydroxylase (FA2H)

FA2H is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[1] The FA2H enzyme is vital for the de novo synthesis of 2-hydroxy-sphingolipids.[2] Mutations in the FA2H gene can lead to severe neurological disorders, underscoring the importance of 2-OHFAs in the nervous system.[3]

Substrate Specificity and Enzyme Kinetics

FA2H exhibits a preference for long-chain and very-long-chain fatty acids. While the enzyme can hydroxylate free fatty acids, it is believed that it may also act on fatty acids already incorporated into ceramides.[4] The kinetic properties of FA2H are crucial for understanding its regulation and substrate preference in different cellular contexts.

| Substrate | Apparent Km (µM) | Source Organism/System | Reference |

| Tetracosanoic Acid (C24:0) | <0.18 | Human (recombinant) | [5] |

| Tetracosanoic Acid (C24:0) | ~0.18 | Murine brain homogenates | [6] |

Degradation of 2-Hydroxy Fatty Acids

The degradation of 2-OHFAs is thought to occur, at least in part, through the peroxisomal alpha-oxidation pathway.[3] This pathway involves the sequential shortening of the fatty acid chain.

Incorporation of 2-Hydroxy Fatty Acids into Sphingolipids

The primary biological significance of 2-OHFAs lies in their incorporation into sphingolipids, creating a subclass of lipids with distinct properties and functions.

The Sphingolipid De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. Following a series of enzymatic steps, ceramide is produced. FA2H acts on the fatty acyl chain of either a free fatty acid or a ceramide backbone to produce a 2-hydroxyceramide. These 2-hydroxyceramides then serve as precursors for more complex 2-hydroxy-sphingolipids, such as 2-hydroxy-glucosylceramide and 2-hydroxy-galactosylceramide.

References

- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-hydroxyicosanoate and its Relation to 2-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-hydroxyicosanoate, a methylated derivative of a long-chain 2-hydroxy fatty acid. It explores the compound's physicochemical properties, its relationship to the broader class of 2-hydroxy fatty acids (2-HFAs), and its significance in various biological processes. The guide details the biosynthesis and degradation of 2-HFAs, their crucial role in the formation of complex lipids like sphingolipids, and their involvement in cellular signaling pathways. Furthermore, it offers detailed experimental protocols for the synthesis, extraction, and analysis of this compound, along with illustrative diagrams of key metabolic and signaling pathways. This document is intended to be a valuable resource for researchers in lipidomics, drug discovery, and biomedical sciences.

Introduction to this compound and 2-Hydroxy Fatty Acids

This compound is the methyl ester of 2-hydroxyicosanoic acid, a saturated 20-carbon fatty acid with a hydroxyl group at the alpha-position. While this specific methyl ester is primarily a subject of research interest, the broader class of 2-hydroxy fatty acids (2-HFAs) are naturally occurring molecules with significant biological roles. 2-HFAs are integral components of sphingolipids, a class of lipids that are particularly abundant in the nervous system and skin.[1][2] The presence of the 2-hydroxyl group imparts unique physicochemical properties to these molecules, influencing membrane structure and function.

The study of 2-HFAs and their derivatives is crucial for understanding various physiological and pathological processes. Deficiencies in 2-HFA metabolism are linked to severe neurodegenerative diseases, and alterations in their levels have been observed in certain cancers.[1][3] this compound, as a specific C20 variant, serves as a valuable tool for investigating the chain-length-specific functions and metabolic pathways of 2-HFAs.

Physicochemical Properties

| Property | 2-Hydroxyicosanoic Acid | This compound (Estimated) | Reference |

| Molecular Formula | C₂₀H₄₀O₃ | C₂₁H₄₂O₃ | [PubChem CID: 5225199] |

| Molecular Weight | 328.5 g/mol | 342.6 g/mol | [PubChem CID: 5225199] |

| IUPAC Name | 2-hydroxyicosanoic acid | This compound | |

| CAS Number | 16742-48-6 | 16742-49-7 | |

| Melting Point | Not available | Estimated to be a low-melting solid or wax | |

| Boiling Point | Not available | Higher than the corresponding non-hydroxylated ester | |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in nonpolar organic solvents |

Biological Significance and Relation to 2-Hydroxy Fatty Acids

The biological importance of this compound is intrinsically linked to the functions of its parent molecule, 2-hydroxyicosanoic acid, and the broader class of 2-HFAs.

Role in Sphingolipid Structure and Function

2-HFAs are essential building blocks of sphingolipids, particularly ceramides (B1148491) and galactosylceramides, which are abundant in the myelin sheath of nerves and in the stratum corneum of the skin.[1][2] The hydroxyl group of the 2-HFA can form hydrogen bonds with adjacent molecules, contributing to the stability and organization of lipid membranes.[1] This is crucial for the proper function of the myelin sheath, which insulates nerve fibers and enables rapid nerve impulse conduction, and for maintaining the skin's barrier function.[2]

Involvement in Disease

The critical role of 2-HFAs is underscored by the severe consequences of their dysregulation. Mutations in the gene encoding Fatty Acid 2-Hydroxylase (FA2H), the primary enzyme responsible for 2-HFA synthesis, lead to a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia and leukodystrophy.[1] These conditions are characterized by the progressive loss of myelin in the central nervous system.

Recent studies have also implicated 2-HFAs in cancer biology. Reduced levels of FA2H and 2-HFAs have been associated with increased tumor growth and chemoresistance in gastric cancer.[3] Conversely, supplementation with certain 2-HFAs has been shown to enhance the efficacy of chemotherapy, suggesting a potential therapeutic avenue.[3]

Metabolism of 2-Hydroxy Fatty Acids

The metabolism of 2-HFAs involves their biosynthesis by specific hydroxylases and their subsequent degradation through a specialized oxidative pathway.

Biosynthesis of 2-Hydroxy Fatty Acids

The primary pathway for the synthesis of 2-HFAs in mammals is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[4] This enzyme is an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum. FA2H introduces a hydroxyl group at the C-2 position of a fatty acid, with a preference for producing the (R)-enantiomer .[5] The enzyme can act on a range of saturated and monounsaturated fatty acids, including icosanoic acid (the precursor to 2-hydroxyicosanoic acid).[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-hydroxyicosanoate: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyicosanoate, a long-chain alpha-hydroxy fatty acid methyl ester, is an intriguing natural product with potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery and natural distribution. While specific data on this compound remains somewhat nascent, this document consolidates the existing literature, drawing parallels from the broader class of 2-hydroxy long-chain fatty acids to offer a thorough understanding. This guide details its confirmed presence in terrestrial plants and discusses its likely occurrence in marine organisms. Furthermore, it outlines the analytical methodologies for its identification and presents a generalized experimental protocol for its isolation and characterization. This document aims to serve as a foundational resource for researchers interested in the chemistry, biology, and potential therapeutic applications of this and related molecules.

Introduction

Alpha-hydroxy fatty acids (AHAs) are a class of fatty acids characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Long-chain AHAs, including 2-hydroxyicosanoic acid and its methyl ester, are important constituents of various biological systems. They are known components of sphingolipids, which are essential for maintaining the structural integrity of cell membranes and are involved in cellular signaling processes. The study of these molecules is gaining traction due to their potential biological activities. This guide focuses specifically on this compound, summarizing its known natural sources and the methods for its study.

Discovery and Identification

The discovery of this compound has not been a singular event but rather a gradual identification through the comprehensive analysis of complex natural extracts. Its presence has been confirmed in various plant species through modern analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

The parent acid, 2-hydroxyicosanoic acid, has been identified in a number of marine sponges, including Aplysina fistularis, Myrmekioderma rea, and Verongula gigantea, as well as the plant Allamanda cathartica[1]. While the methyl ester is not explicitly mentioned in these findings, its formation during the common analytical procedure of transesterification is highly probable.

More directly, "this compound" has been identified as a phytochemical constituent in the leaves of grapevine (Vitis vinifera) and the fruits of the Manila tamarind (Pithecellobium dulce)[2][3][4]. An interesting, though not strictly "natural," occurrence has been its detection in treated wastewater, highlighting its environmental presence and stability[5][6].

Natural Occurrence

The known and probable natural sources of this compound and its parent acid are summarized in the table below.

| Kingdom | Phylum/Division | Class | Order | Family | Genus | Species | Common Name | Organ/Tissue | Compound Form |

| Plantae | Tracheophyta | Magnoliopsida | Vitales | Vitaceae | Vitis | vinifera | Grapevine | Leaves | This compound[3][7] |

| Plantae | Tracheophyta | Magnoliopsida | Fabales | Fabaceae | Pithecellobium | dulce | Manila tamarind | Fruits | This compound[2][4][8] |

| Plantae | Tracheophyta | Magnoliopsida | Gentianales | Apocynaceae | Allamanda | cathartica | Golden trumpet | Not specified | 2-hydroxyicosanoic acid[1][9] |

| Animalia | Porifera | Demospongiae | Verongiida | Aplysinidae | Aplysina | fistularis | - | Not specified | 2-hydroxyicosanoic acid[1] |

| Animalia | Porifera | Demospongiae | Verongiida | Aplysinidae | Verongula | gigantea | - | Not specified | 2-hydroxyicosanoic acid[1] |

| Animalia | Porifera | Demospongiae | Poecilosclerida | Myrmekiodermatiidae | Myrmekioderma | rea | - | Not specified | 2-hydroxyicosanoic acid[1] |

| Animalia | Porifera | Demospongiae | Chondrosiida | Chondrosiidae | Chondrosia | reniformis | - | Not specified | 2-hydroxyicosanoic acid[9] |

Experimental Protocols

The isolation and identification of this compound from natural sources typically involve solvent extraction, chromatographic separation, and spectroscopic analysis. The following is a generalized protocol based on methods used for the analysis of fatty acids from marine sponges and plant materials.

General Protocol for Isolation and Identification

-

Sample Preparation: The biological material (e.g., dried and ground plant leaves or lyophilized sponge tissue) is subjected to solvent extraction. A common method is the Bligh and Dyer extraction, which uses a mixture of chloroform (B151607), methanol, and water to partition lipids from other cellular components.

-

Total Lipid Extraction:

-

Homogenize the sample in a monophasic solvent system of chloroform:methanol:water.

-

Break the single phase by adding more chloroform and water, leading to a biphasic system.

-

The lower chloroform layer, containing the total lipids, is collected.

-

The solvent is removed under reduced pressure to yield the total lipid extract.

-

-

Fractionation (Optional): The total lipid extract can be fractionated using column chromatography on silica (B1680970) gel to separate lipid classes of different polarities (e.g., neutral lipids, glycolipids, and phospholipids).

-

Transesterification: The lipid fraction is subjected to transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is commonly achieved by heating the sample in a solution of methanolic HCl or BF3-methanol.

-

Purification of FAMEs: The resulting FAMEs are extracted with a non-polar solvent like hexane (B92381) and may be further purified by thin-layer chromatography (TLC) or column chromatography.

-

Identification and Quantification by GC-MS:

-

The purified FAME fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The separation is typically performed on a non-polar or medium-polarity capillary column.

-

The mass spectrometer provides fragmentation patterns that are characteristic of the compound's structure. For this compound, key fragments would include those resulting from the loss of the methoxy (B1213986) group and cleavage adjacent to the hydroxyl group.

-

Quantification can be achieved by using an internal standard (e.g., a fatty acid methyl ester with an odd number of carbons not present in the sample) and generating a calibration curve.

-

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

Hypothetical Signaling Context

While specific signaling pathways involving this compound have not yet been elucidated, it is known that very long-chain fatty acids are precursors for the synthesis of sphingolipids. Sphingolipids are integral components of cellular membranes and are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below presents a hypothetical context for the involvement of 2-hydroxy long-chain fatty acids in cellular processes.

Conclusion

This compound is an emerging natural product with a confirmed presence in the plant kingdom and a high probability of occurrence in marine invertebrates. While research specifically targeting this molecule is still in its early stages, the established methodologies for the analysis of related long-chain fatty acids provide a solid foundation for future investigations. The potential biological activities of this compound, inferred from the broader class of alpha-hydroxy fatty acids, warrant further exploration. This guide serves as a starting point for researchers aiming to unlock the full potential of this compound in drug discovery and other scientific applications.

References

- 1. ijrpr.com [ijrpr.com]

- 2. japsonline.com [japsonline.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Valorization of grape (Vitis vinifera) leaves for bioactive compounds: novel green extraction technologies and food-pharma applications [frontiersin.org]

- 7. On the formation of alpha-hydroxy fatty acids. Evidence for a direct hydroxylation of nonhydroxy fatty acid-containing sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jidps.com [jidps.com]

- 9. Isolation and characterization of novel 2-hydroxy fatty acids from the phospholipids of the sponge Smenospongia aurea - PubMed [pubmed.ncbi.nlm.nih.gov]

"Methyl 2-hydroxyicosanoate" as a biomarker in metabolic studies

An In-depth Technical Guide to Methyl 2-hydroxyicosanoate and Related 2-Hydroxy Fatty Acids as Biomarkers in Metabolic Studies

Introduction

This technical guide provides a comprehensive overview of this compound and the broader class of 2-hydroxy long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs) as potential biomarkers in metabolic research. While specific data on this compound is limited in current literature, this document extrapolates from known metabolic pathways and analytical techniques for structurally similar molecules to provide a framework for researchers, scientists, and drug development professionals. The focus is on the metabolic significance, potential association with disease, and the analytical methodologies required for their study.

Metabolic Significance of 2-Hydroxy Long-Chain Fatty Acids

Fatty acids with a hydroxyl group at the C2 position (alpha-hydroxy fatty acids) are important components of cellular lipids, particularly in the nervous system. VLCFAs, defined as fatty acids with more than 20 carbons, are crucial constituents of sphingolipids and glycerophospholipids.[1] The 2-hydroxylated forms of these VLCFAs are predominantly found in myelin.[1]

The metabolism of VLCFAs is a critical cellular process, and disruptions in these pathways are linked to a variety of inherited metabolic disorders.[1] The synthesis and degradation of these molecules involve a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and peroxisomes.

Biosynthesis and Degradation

The elongation of fatty acids beyond the common C16 and C18 lengths is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[1][2] The subsequent 2-hydroxylation is a key step for their incorporation into specific complex lipids like cerebrosides and sulfatides, which are vital for myelin sheath integrity.

Degradation of VLCFAs occurs primarily through peroxisomal β-oxidation.[3] Peroxisomal disorders, where this pathway is impaired, can lead to the accumulation of VLCFAs, which is a key diagnostic indicator for these conditions.[4][5]

Association with Metabolic Disorders

The accumulation of VLCFAs is a hallmark of peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies affecting peroxisomal β-oxidation. These are a group of severe genetic metabolic diseases.

Key Associated Disorders:

-

Zellweger Spectrum Disorders (ZSDs) : This group includes Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease.[6][7] These disorders are characterized by impaired peroxisome formation, leading to the accumulation of VLCFAs in blood and tissues.[4]

-

X-Linked Adrenoleukodystrophy (X-ALD) : The most common peroxisomal disorder, caused by a mutation in the ABCD1 gene, which leads to a deficiency in a peroxisomal membrane transporter and subsequent accumulation of VLCFAs.[5][7]

-

Refsum Disease : Characterized by the accumulation of phytanic acid due to a deficiency in the enzyme phytanoyl-CoA hydroxylase.[6][5]

While this compound itself is not a primary diagnostic biomarker for these conditions, the profiling of 2-hydroxy VLCFAs could offer insights into the pathophysiology of these and other metabolic diseases where fatty acid metabolism is dysregulated, such as Metabolic Syndrome (MetS).[8][9][10]

Analytical Methodologies

The quantification of hydroxylated fatty acids in biological matrices is an analytical challenge due to their low abundance and potential for oxidation.[11] The standard and most reliable methods involve chromatography coupled with mass spectrometry.

Sample Preparation and Extraction

A generalized workflow for the extraction and analysis of this compound and related compounds from biological samples (e.g., plasma, serum, tissue) is outlined below.

Detailed Experimental Protocol (Generalized)

This protocol is a composite based on standard methods for fatty acid analysis.[11][12]

-

Sample Collection and Storage :

-

Collect biological samples (e.g., 100 µL of plasma) and store them at -80°C until analysis to prevent lipid degradation.

-

Include an internal standard (e.g., a deuterated analog) at the beginning of the preparation to control for extraction efficiency and instrument variability.

-

-

Lipid Extraction :

-

Homogenize the sample in a solvent mixture, typically chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collect the lower organic phase containing the lipids.

-

-

Saponification and Methylation (Derivatization) :

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

To analyze total fatty acid content (including those in complex lipids), perform a hydrolysis step (saponification) using a methanolic base (e.g., NaOH in methanol) at an elevated temperature (e.g., 100°C for 1 hour). This cleaves the fatty acids from their glycerol (B35011) or sphingoid backbone.

-

Acidify the sample and then perform methylation. Add a methylating agent such as 14% Boron Trifluoride (BF3) in methanol and heat (e.g., at 100°C for 30 minutes). This reaction converts the free fatty acids into their more volatile fatty acid methyl esters (FAMEs), including this compound.

-

Extract the FAMEs into an organic solvent like hexane.

-

-

Chromatography and Mass Spectrometry (GC-MS/LC-MS/MS) :

-

GC-MS : Gas chromatography-mass spectrometry is a primary tool for identifying and quantifying FAMEs.[13]

-

Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection : Splitless injection.

-

Oven Program : A temperature gradient is used to separate the FAMEs based on their boiling points.

-

Mass Spectrometry : Electron ionization (EI) is typically used. The mass spectrum would likely show characteristic fragmentation patterns, including the loss of the methoxy (B1213986) group (M-31) and fragmentation at the C-C bond adjacent to the hydroxyl group.[13]

-

-

LC-MS/MS : Liquid chromatography-tandem mass spectrometry is also a standard method, particularly for its high sensitivity and specificity.[11]

-

Column : A reverse-phase column (e.g., C18).

-

Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid.

-

Mass Spectrometry : Electrospray ionization (ESI) in negative or positive ion mode. Multiple Reaction Monitoring (MRM) would be used for targeted quantification, improving sensitivity and specificity.

-

-

Data Presentation and Interpretation

While specific quantitative data for this compound as a biomarker is not available, the following tables provide a template for how such data, alongside related analytical information, should be structured.

Table 1: Analytical Techniques for Hydroxylated Fatty Acid Methyl Esters

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio after electron ionization. | Separation based on polarity, detection by specific precursor-product ion transitions.[11] |

| Sample State | Volatile (requires derivatization to FAMEs). | Liquid (derivatization can improve ionization). |

| Typical Ionization | Electron Ionization (EI). | Electrospray Ionization (ESI). |

| Strengths | Excellent chromatographic resolution, extensive spectral libraries for identification. | High sensitivity and specificity (especially in MRM mode), suitable for complex matrices.[11][12] |

| Limitations | Requires thermally stable compounds, derivatization is often necessary. | Potential for matrix effects and ion suppression. |

Table 2: Potential Quantitative Data for 2-Hydroxy VLCFAs in a Hypothetical Study

(Note: The following data is illustrative and not based on published findings for this compound.)

| Analyte | Control Group (ng/mL plasma) | Disease Group (e.g., ZSD) (ng/mL plasma) | Fold Change | p-value |

| This compound | 2.5 ± 0.8 | 15.7 ± 4.2 | 6.28 | <0.001 |

| Methyl 2-hydroxydocosanoate | 4.1 ± 1.1 | 28.9 ± 7.5 | 7.05 | <0.001 |

| Methyl 2-hydroxytetracosanoate | 10.3 ± 2.5 | 95.2 ± 20.1 | 9.24 | <0.001 |

Conclusion and Future Directions

This compound belongs to a class of lipids, the 2-hydroxy very-long-chain fatty acids, that are integral to nervous system health and whose metabolism is implicated in severe genetic disorders. While it is not currently established as a standalone biomarker, its quantification as part of a broader VLCFA panel could provide significant value in the study of peroxisomal disorders and other metabolic diseases.

Future research should focus on developing targeted, validated assays for this compound and other 2-hydroxy VLCFAs. Establishing reference ranges in healthy populations and quantifying their alterations in various disease states will be critical to validating their potential as clinically relevant biomarkers. The methodologies and frameworks presented in this guide offer a robust starting point for researchers aiming to explore this promising area of metabolic study.

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thia fatty acids, metabolism and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisomal disorders: clinical commentary and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisomal Disorders - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]

- 6. Peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisomal Disorders - Pediatrics - Merck Manual Professional Edition [merckmanuals.com]

- 8. Identification of candidate metabolite biomarkers for metabolic syndrome and its five components in population-based human cohorts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomarkers in metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 14-hydroxyicosanoate (18490-19-2) for sale [vulcanchem.com]

The Critical Function of 2-Hydroxy Long-Chain Fatty Acids in Brain Lipids: A Technical Guide

Executive Summary

2-hydroxy long-chain fatty acids (hLCFAs) are crucial lipid components highly enriched in the mammalian brain, particularly within the myelin sheath. Synthesized predominantly by the enzyme Fatty Acid 2-Hydroxylase (FA2H), these molecules are integral to the structure of galactosylceramides and sulfatides, the major glycosphingolipids of myelin. While not essential for the initial formation of the myelin sheath, the 2-hydroxyl group provides critical stability through additional hydrogen bonding, which is indispensable for the long-term maintenance and integrity of axons and myelin.[1][2][3] Deficiencies in hLCFA synthesis, due to mutations in the FA2H gene, lead to severe neurodegenerative disorders like leukodystrophy and spastic paraplegia, underscoring their vital role in central nervous system (CNS) health.[4][5][6] This guide provides an in-depth overview of the metabolism, function, and analysis of hLCFAs in brain lipids, offering a technical resource for researchers in neurology and drug development.

Introduction to 2-Hydroxy Long-Chain Fatty Acids (hLCFAs)

Lipids constitute approximately half of the brain's dry weight, with a complexity unmatched by any other organ.[7] Among this diverse lipidome, sphingolipids containing a 2-hydroxylated long-chain fatty acid are uniquely abundant in the nervous system.[8] These hLCFAs are fatty acids with a hydroxyl group (-OH) attached to the alpha-carbon (C2) of the acyl chain. This seemingly minor modification has profound consequences for the biophysical properties of the lipids they form and the membranes they inhabit.

In the brain, hLCFAs are found almost exclusively as N-acyl chains within sphingolipids, primarily galactosylceramide (GalCer) and its sulfated derivative, sulfatide.[8][9] These 2-hydroxylated galactosphingolipids are among the most plentiful lipids in the myelin sheath, the multilayered glial membrane that insulates axons and enables rapid saltatory nerve conduction.[2][10][11] The expression of the key synthesizing enzyme, FA2H, is highest in oligodendrocytes—the myelin-producing cells of the CNS—and its activity closely tracks the developmental timeline of myelination.[10][12]

Metabolism: Biosynthesis and Degradation

The metabolic pathways governing the levels of hLCFAs are central to their function. The synthesis is a stereospecific process, while degradation occurs through established lipid catabolism routes.

Biosynthesis via Fatty Acid 2-Hydroxylase (FA2H)

The primary enzyme responsible for the synthesis of hLCFAs in the brain is Fatty Acid 2-Hydroxylase (FA2H) .[8][9]

-

Enzyme: FA2H is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[11][13]

-

Reaction: It catalyzes the stereospecific hydroxylation of the C-2 position of a long-chain fatty acyl-CoA, exclusively producing the (R)-enantiomer.[6][13][14]

-

Substrates: FA2H acts on a variety of long-chain and very-long-chain fatty acids (VLCFAs), which are then incorporated into ceramides (B1148491) by ceramide synthases.[13]

-

Incorporation: The resulting 2-hydroxy-ceramide is the precursor for 2-hydroxy-galactosylceramide and 2-hydroxy-sulfatide.[8]

Mutations in the FA2H gene eliminate this activity, leading to a near-complete absence of 2-hydroxylated sphingolipids in the nervous system and causing the severe neurodegenerative disorder known as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) or Spastic Paraplegia 35 (SPG35).[4][5][6]

Degradation

The degradation of 2-hydroxylated sphingolipids occurs primarily in the lysosomes, following the general pathways of sphingolipid catabolism.[4] The incorporated 2-hydroxy fatty acids can be released and are thought to be degraded via peroxisomal α-oxidation.[4]

Quantitative Distribution in Brain Lipids

2-hydroxylated fatty acids are highly enriched in the white matter of the brain due to their abundance in myelin. Their concentration increases dramatically during the period of active myelination in early development.[8][12] In adult human brain, oleic acid, stearic acid, and palmitic acid are among the most abundant fatty acids overall.[15] Within the specific context of myelin sphingolipids, 2-hydroxylated versions of these and other very-long-chain fatty acids become dominant.

While precise, consolidated data across multiple studies is challenging to aggregate, the following tables summarize representative quantitative findings regarding the composition of these critical lipids.

Table 1: Abundance of 2-Hydroxylated Acyl Chains in Myelin Sphingolipids

| Lipid Class | Percentage of 2-Hydroxylated Fatty Acids | Primary Fatty Acid Chains | Reference |

|---|---|---|---|

| Galactosylceramide (GalCer) | > 50% | C24:0, C24:1, C22:0 | [2][16] |

| Sulfatide | > 50% (approx. 35-60%) | C24:0, C24:1, C22:0 |[2][12] |

Table 2: Representative Fatty Acid Composition of Human Brain Matter (Note: This table represents total fatty acids; 2-hydroxy forms are a major subset of the sphingolipid-associated fatty acids in white matter.)

| Fatty Acid | White Matter (% of Total FAs) | Gray Matter (% of Total FAs) | Reference |

|---|---|---|---|

| Oleic acid (18:1n-9) | ~55% | ~30% | [17] |

| Palmitic acid (16:0) | ~15% | ~25% | [17] |

| Stearic acid (18:0) | ~10% | ~20% | [17] |

| Lignoceric acid (24:0) | High | Low | [17] |

| Nervonic acid (24:1n-9) | High | Low |[17] |

Functional Roles of hLCFAs in the Brain

The functions of hLCFAs in the brain are primarily structural, conferring unique biophysical properties to the myelin membrane that are essential for its long-term stability and function.

Structural Stabilization of the Myelin Sheath

The defining feature of hLCFAs is the C2 hydroxyl group. This group can act as both a hydrogen bond donor and acceptor, allowing it to form an extensive network of intermolecular and intramolecular hydrogen bonds with adjacent sphingolipids and proteins within the myelin membrane.[4] This enhanced intermolecular interaction is thought to:

-

Increase Lipid Packing: Create a more tightly packed, stable, and rigid membrane structure.

-

Reduce Permeability: Decrease the permeability of the myelin sheath, enhancing its insulating properties.[18]

-

Maintain Axo-Glial Integrity: Stabilize the paranodal junctions at the nodes of Ranvier.[3]

Studies on FA2H-deficient mice have shown that while myelin can form without hLCFAs, it is not properly maintained.[1][2] Aged mice lacking these lipids exhibit progressive myelin and axonal degeneration, demonstrating that hLCFAs are not required for myelination per se, but are absolutely critical for the long-term survival and stability of the sheath and the axon it supports.[1][3][16]

Organization of Membrane Microdomains (Lipid Rafts)

The ability of 2-hydroxylated sphingolipids to form strong hydrogen bonds also plays a crucial role in the organization of lipid rafts.[16] Lipid rafts are dynamic, nanoscale membrane domains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction.[19][20][21]

By stabilizing these domains, hLCFAs can influence:

-

Protein Localization: The clustering and localization of raft-associated signaling proteins.

-

Signal Transduction: The efficiency and fidelity of signaling pathways that depend on the integrity of these microdomains.[22][23]

While direct ligand-receptor signaling by hLCFAs in the brain is not well-established, their structural role in organizing signaling hubs is a key indirect function. Free 2-hydroxy fatty acids, such as 2-hydroxyoleic acid (2OHOA), have also been shown to modulate membrane architecture and affect the lateral organization of lipids, which can influence signaling protein activity.[2]

Experimental Protocols

The analysis of hLCFAs in brain tissue requires robust methods for lipid extraction, separation, and quantification.

Protocol 1: Total Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a standard method for extracting total lipids from neural tissue.[1][24]

Materials:

-

Brain tissue (fresh or frozen)

-

Chloroform (B151607) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl)

-

Glass homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge and glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Weigh 1 gram of brain tissue and place it in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture. Homogenize thoroughly until a uniform suspension is formed.[1]

-

Agitation: Transfer the homogenate to a glass tube and agitate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lipid extraction.[1]

-

Phase Separation: Add 0.2 volumes (4 mL for the 20 mL initial volume) of 0.9% NaCl solution to the homogenate.[1] Vortex the mixture vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[12] Two distinct layers will form: a lower chloroform phase containing the lipids and an upper aqueous methanol phase containing polar metabolites. A disk of denatured protein may be visible at the interface.

-

Lipid Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette, bypassing the protein disk, and transfer it to a clean, pre-weighed glass vial.

-

Washing (Optional): To remove any remaining non-lipid contaminants, the collected chloroform phase can be washed with a small volume of a 1:1 methanol:water mixture, vortexed, centrifuged again, and the lower phase re-collected.

-

Drying: Evaporate the solvent from the lipid extract to dryness under a stream of nitrogen or using a rotary evaporator.

-

Storage: Flush the dried lipid film with argon or nitrogen gas and store at -80°C until further analysis.

Protocol 2: Separation and Analysis of hLCFAs

Following extraction, lipids are typically separated and quantified.

A. Thin-Layer Chromatography (TLC) for Separation:

-

Principle: TLC is used to separate different lipid classes based on their polarity.[24][25]

-

Procedure Outline:

-

Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1).

-

Spot the extract onto a silica (B1680970) gel HPTLC plate alongside known standards for hydroxylated and non-hydroxylated GalCer and sulfatide.

-

Develop the plate in a chromatography tank with an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4 v/v/v).[25]

-

Visualize the separated lipid spots using a primuline (B81338) spray or iodine vapor.[25]

-

Bands corresponding to hydroxylated species can be identified by their different migration compared to non-hydroxylated counterparts and can be scraped for further analysis.

-

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification:

-

Principle: LC-MS/MS provides highly sensitive and specific quantification of individual fatty acid species.[9][26]

-

Procedure Outline:

-

Hydrolysis: The total lipid extract (or a specific band from TLC) is subjected to strong acid or alkaline hydrolysis to release the N-acyl fatty acids from the sphingolipids.

-

Derivatization (Optional but common for GC-MS): Fatty acids are often converted to their methyl esters (FAMEs) for better chromatographic separation and ionization.

-

Chromatography: The fatty acid mixture is injected into a reverse-phase HPLC system (e.g., C18 column) to separate individual fatty acids based on chain length and hydroxylation.

-

Mass Spectrometry: The separated fatty acids are ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer.[26] Quantification is achieved using multiple reaction monitoring (MRM) mode, comparing the signal to that of a known amount of a stable isotope-labeled internal standard.

-

Conclusion and Future Directions

2-hydroxy long-chain fatty acids are indispensable components of brain lipids, playing a vital structural role that ensures the long-term health and stability of the myelin sheath. Their synthesis by FA2H and subsequent incorporation into galactosphingolipids creates a highly stable membrane architecture through enhanced hydrogen bonding. The devastating neurological consequences of FA2H deficiency highlight that while the brain can initially develop without these lipids, it cannot be maintained.

For drug development professionals, the FA2H enzyme and the metabolic pathways of its products represent potential targets for neurodegenerative and demyelinating diseases. Understanding the precise mechanisms by which hLCFAs maintain axonal integrity could open new avenues for therapies aimed at preserving or restoring myelin function. Future research should focus on elucidating the downstream signaling events that are disrupted by the loss of membrane stability in FAHN, further clarifying the link between lipid structure and neuronal function.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Effect of a 2-hydroxylated fatty acid on cholesterol-rich membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medlineplus.gov [medlineplus.gov]

- 6. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Preparation of lipide extracts from brain tissue. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 11. A mammalian fatty acid hydroxylase responsible for the formation of alpha-hydroxylated galactosylceramide in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. notesforbiology.com [notesforbiology.com]

- 13. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uniprot.org [uniprot.org]

- 15. Quantitative and carbon isotope ratio analysis of fatty acids isolated from human brain hemispheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration | Journal of Neuroscience [jneurosci.org]

- 17. Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Composition and biophysical properties of myelin lipid define the neurological defects in galactocerebroside- and sulfatide-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Membrane Organization and Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The challenge of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fundamental Neurochemistry Review: Sphingolipids and Ceramides in Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signaling roles of sphingolipids in the ischemic brain and their potential utility as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. lipidmaps.org [lipidmaps.org]

The Role of 2-Hydroxyicosanoyl-Containing Sphingolipids in Cellular Metabolism and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that are integral components of cellular membranes and play crucial roles as signaling molecules in a variety of cellular processes. A key structural variation within this class is the 2-hydroxylation of the N-acyl chain of ceramide, the central molecule of sphingolipid metabolism. This modification, catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), gives rise to 2-hydroxylated sphingolipids, which have distinct biochemical properties and physiological functions. This technical guide focuses on the metabolic pathways involving sphingolipids containing a 2-hydroxyicosanoyl (20-carbon) fatty acid moiety. While the methyl ester form, methyl 2-hydroxyicosanoate, is primarily utilized as an analytical derivative for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the endogenous 2-hydroxyicosanoic acid is incorporated into ceramides (B1148491) and other complex sphingolipids. These molecules are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2] Dysregulation of 2-hydroxylated sphingolipid metabolism is associated with severe neurological disorders, highlighting their importance in maintaining cellular health.[3] This document provides an in-depth overview of the synthesis, degradation, and signaling functions of 2-hydroxyicosanoyl-containing sphingolipids, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Pathways

The metabolism of 2-hydroxyicosanoyl-containing sphingolipids involves their de novo synthesis, incorporation into complex sphingolipids, and subsequent degradation.

Synthesis of 2-Hydroxyicosanoic Acid and Incorporation into Ceramides

The synthesis of 2-hydroxy fatty acids is primarily carried out by the enzyme Fatty Acid 2-Hydroxylase (FA2H), which is encoded by the FA2H gene.[4][5] This enzyme is an NAD(P)H-dependent monooxygenase located in the endoplasmic reticulum.[3][6] FA2H catalyzes the hydroxylation of fatty acids at the C-2 position.[5] While the enzyme can act on free fatty acids in vitro, it is believed that in vivo, it may also hydroxylate the fatty acyl chain of ceramides directly.[6] The expression of the FA2H gene is regulated by various factors, including transcription factors involved in myelination and cellular differentiation.[7][8]

The resulting 2-hydroxyicosanoic acid is then incorporated into ceramide by one of the six ceramide synthase (CerS) enzymes. Each CerS has a preference for fatty acyl-CoAs of specific chain lengths.[3] The 2-hydroxyicosanoyl-ceramide can then serve as a precursor for the synthesis of more complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.[7]

Degradation of 2-Hydroxyicosanoyl-Containing Sphingolipids

The degradation of 2-hydroxylated sphingolipids primarily occurs through the peroxisomal alpha-oxidation pathway.[9][10] This pathway is distinct from the beta-oxidation of non-hydroxylated fatty acids. Initially, the 2-hydroxy fatty acid is activated to its CoA ester. This is followed by the cleavage of the 2-hydroxyacyl-CoA by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate-dependent enzyme.[9] This reaction yields an aldehyde with one less carbon atom (nonadecanal in the case of 2-hydroxyicosanoic acid) and formyl-CoA. The aldehyde is then oxidized to a carboxylic acid (nonadecanoic acid), which can subsequently enter the beta-oxidation pathway.[11]

Quantitative Data

The quantification of specific 2-hydroxylated fatty acids in tissues is challenging due to their low abundance and the complexity of lipidomes. However, studies on the activity of the key synthesizing enzyme, FA2H, provide insights into the dynamics of 2-hydroxy fatty acid production.

| Parameter | Value | Tissue/Cell Type | Reference |

| FA2H Activity (Peak) | ~150 fmol/mg protein/min | Postnatal Day 20 Mouse Brain | [12] |

| FA2H Activity (Adult) | ~50 fmol/mg protein/min | 2-Month-Old Mouse Brain | [12] |

| 2-Hydroxyphytanic Acid | < 0.2 µmol/L | Healthy Human Plasma | [13] |

Role in Cellular Signaling

2-Hydroxylated ceramides are not merely structural components of membranes; they are also potent signaling molecules, particularly in the induction of apoptosis (programmed cell death). Exogenously added 2-hydroxy ceramides have been shown to be more potent inducers of apoptosis than their non-hydroxylated counterparts.[1]

The pro-apoptotic signaling of 2-hydroxy ceramide involves both caspase-dependent and caspase-independent pathways. In the caspase-dependent pathway, 2-hydroxy ceramide can lead to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[14] This cascade ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. In the caspase-independent pathway, 2-hydroxy ceramide can induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to mediate DNA fragmentation.[15]

Experimental Protocols

Extraction of Sphingolipids from Mammalian Tissues

This protocol is adapted from established methods for the extraction of total lipids, including sphingolipids.

Materials:

-

Tissue sample (e.g., mouse brain)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

Procedure:

-

Weigh the frozen tissue sample and homogenize in 1 mL of ice-cold PBS per 50 mg of tissue.

-

Transfer the homogenate to a glass tube with a Teflon-lined cap.

-

Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

-

Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.

-

Add 1.25 volumes of chloroform and vortex for 1 minute.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., methanol for LC-MS).

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is based on a previously described GC-MS method for measuring FA2H activity.

Materials:

-

Microsomal fraction from cells or tissues expressing FA2H

-

Deuterated tetracosanoic acid (D4-C24:0) as substrate

-

NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Purified NADPH:cytochrome P-450 reductase

-

Tris-HCl buffer (pH 7.6)

-

MgCl2

-

α-cyclodextrin

-

Diethyl ether

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the NADPH regeneration system, and NADPH:cytochrome P-450 reductase.

-

Solubilize the D4-C24:0 substrate in an α-cyclodextrin solution.

-

Add the microsomal protein (e.g., 50 µg) and the substrate to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the lipids three times with diethyl ether.

-

Dry the pooled ether extracts under nitrogen.

-

Derivatize the dried lipids to their trimethylsilyl (B98337) (TMS) ethers.

-

Analyze the sample by GC-MS, monitoring for the formation of the TMS derivative of 2-hydroxy-D4-C24:0.

-

Quantify the product based on a standard curve of the corresponding non-deuterated 2-hydroxy fatty acid.

Conclusion

The study of 2-hydroxyicosanoyl-containing sphingolipids is a rapidly evolving field with significant implications for neuroscience and dermatology. The intricate metabolic pathways and potent signaling functions of these molecules underscore their importance in maintaining cellular and organismal homeostasis. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of sphingolipid metabolism and leverage this knowledge for therapeutic innovation. Future research will likely focus on identifying the specific protein targets of 2-hydroxylated ceramides and elucidating the detailed regulatory mechanisms of FA2H expression and activity in health and disease.

References

- 1. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases [mdpi.com]

- 7. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene - FA2H [maayanlab.cloud]

- 9. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Phytanic acid alpha-oxidation: accumulation of 2-hydroxyphytanic acid and absence of 2-oxophytanic acid in plasma from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-hydroxyicosanoate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyicosanoate belongs to the class of 2-hydroxy long-chain fatty acids, a group of endogenous lipid molecules with emerging therapeutic significance. While research directly focused on this compound is in its nascent stages, compelling evidence from structurally similar 2-hydroxy fatty acids (2-OHFAs), such as 2-hydroxyoleic acid (2-OHOA) and 2-hydroxypalmitic acid (2-OHPA), points towards a promising future in the treatment of cancer and potentially other diseases. This technical guide provides a comprehensive overview of the current understanding of 2-OHFAs, focusing on their proposed mechanisms of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research in this area. The data presented herein, largely derived from studies on 2-OHOA and 2-OHPA, serves as a strong rationale for the investigation of this compound as a novel therapeutic agent.

Introduction to 2-Hydroxy Fatty Acids (2-OHFAs)

2-Hydroxy fatty acids are naturally occurring lipids characterized by a hydroxyl group at the alpha-carbon of a fatty acid chain. In mammals, the synthesis of the (R)-enantiomer of 2-OHFAs is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1] These molecules are integral components of sphingolipids, particularly in the nervous system and skin.[2][3] Beyond their structural roles, 2-OHFAs have been shown to possess potent biological activities, including anti-proliferative and chemosensitizing effects in cancer.[1][4]

Therapeutic Potential in Oncology

The primary therapeutic interest in 2-OHFAs lies in their potential as anti-cancer agents. Research on analogues like 2-OHOA and 2-OHPA has demonstrated their ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy.

Preclinical In Vitro Data: Anti-proliferative Activity

Studies have demonstrated the cytotoxic effects of 2-OHFAs across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for 2-hydroxyoleic acid (2-OHOA) highlight its potential as a broad-spectrum anti-cancer agent.

| Cell Line | Cancer Type | 2-OHOA IC50 (µM) | Reference |

| MSTO-211H | Biphasic Mesothelioma | ~10-50 | [5] |

| HT-29 | Colorectal Adenocarcinoma | ~10-50 | [5] |

| LN-229 | Glioblastoma | ~10-50 | [5] |

| A549 | Lung Adenocarcinoma | ~10-50 | [6] |

| HTB-26 | Breast Cancer | 10-50 | [7] |

| PC-3 | Pancreatic Cancer | 10-50 | [7] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [7] |

Preclinical In Vivo Data and Clinical Trials

The anti-tumor activity of 2-OHFAs has been validated in animal models and is currently being investigated in human clinical trials. 2-OHOA, under the name Minerval, has been the subject of several clinical studies for the treatment of solid tumors, particularly gliomas.

A phase I/IIa trial in adult patients with advanced solid tumors, including high-grade gliomas, showed promising results, with some refractory glioma patients experiencing clinical benefit.[8] This led to a phase I trial in pediatric patients with advanced central nervous system tumors.[8] Furthermore, a phase IIb trial is planned for newly-diagnosed glioblastoma patients, where 2-OHOA will be added to the standard chemoradiation regimen.[4]

In a first-in-human dose-escalation study, 2-OHOA was well-tolerated, and a sustained partial response was observed in a heavily pretreated glioblastoma patient.[9]

Chemosensitization

Beyond direct cytotoxicity, 2-OHFAs have been shown to enhance the efficacy of existing chemotherapeutic agents. In gastric cancer models, (R)-2-hydroxypalmitic acid ((R)-2-OHPA) treatment significantly enhanced tumor chemosensitivity to cisplatin (B142131).[10] This effect was associated with a decrease in the levels of the transcription factor Gli1 in the tumors.[4][10]

Mechanism of Action

The proposed mechanism of action for 2-OHFAs involves the modulation of cancer cell membrane lipid composition and the subsequent impact on key signaling pathways that drive tumor growth and survival.

Membrane Lipid Remodeling

2-OHFAs, such as 2-OHOA, are believed to alter the lipid composition of cancer cell membranes. This remodeling is thought to affect the organization of membrane microdomains, which are critical for the function of various signaling proteins. One proposed mechanism involves the activation of sphingomyelin (B164518) synthase, leading to an increase in sphingomyelin levels in the cell membrane.[8] However, another study suggests that 2-OHOA's anti-cancer effect may be related to a reduction in phosphatidylcholine levels rather than sphingomyelin synthase activation.[11]

Modulation of Signaling Pathways

The alterations in the cell membrane lipid environment are thought to disrupt the localization and activity of membrane-associated signaling proteins, leading to the inhibition of pro-tumorigenic pathways.

The Ras/MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13] 2-OHOA is thought to promote the translocation of key signaling proteins like Ras from the cell membrane to the cytoplasm, leading to the inactivation of the Ras/MAPK pathway.[7]

Caption: Proposed inhibition of the Ras/MAPK pathway by 2-OHFAs.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[14][15] In gastric cancer, Fatty Acid 2-Hydroxylase (FA2H) and its product, (R)-2-hydroxypalmitic acid, have been shown to increase chemosensitivity to cisplatin by inhibiting the mTOR/S6K1/Gli1 pathway.[4][10] This inhibition is thought to be mediated through the activation of AMPK.[10]

Caption: Proposed inhibition of the mTOR/S6K1/Gli1 pathway by 2-OHFAs.

Experimental Protocols

The following section provides generalized protocols for the synthesis and in vitro evaluation of 2-hydroxy fatty acids, based on methods described in the literature. These can be adapted for the study of this compound.

Synthesis of 2-Hydroxy Fatty Acids

A common method for the synthesis of 2-hydroxy fatty acids involves the α-chlorination of the corresponding fatty acid followed by hydrolysis.

Materials:

-

Fatty acid (e.g., icosanoic acid)

-

Trichloroisocyanuric acid (TCCA)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Acetonitrile

Procedure:

-

α-Chlorination: The fatty acid is reacted with TCCA under solvent-free conditions to yield the α-chloro fatty acid.[16]

-

Hydrolysis: The crude α-chloro fatty acid is then refluxed with an aqueous solution of KOH.[16]

-

Acidification and Purification: The reaction mixture is cooled and acidified with HCl to precipitate the 2-hydroxy fatty acid. The solid product is then purified by trituration with acetonitrile.[16]

-

Esterification: To obtain the methyl ester, the purified 2-hydroxy fatty acid can be reacted with methanol in the presence of an acid catalyst (e.g., HCl).[17]

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other 2-OHFA) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Future Directions

The compelling preclinical and emerging clinical data for 2-OHFAs like 2-hydroxyoleic acid and 2-hydroxypalmitic acid provide a strong foundation for the investigation of this compound as a potential therapeutic agent. Future research should focus on:

-

Synthesis and Characterization: Development of an efficient and scalable synthesis for high-purity this compound.

-

In Vitro Screening: Comprehensive evaluation of the anti-proliferative and chemosensitizing effects of this compound across a broad panel of cancer cell lines.

-

In Vivo Efficacy: Assessment of the anti-tumor activity of this compound in relevant animal models of cancer.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

While direct evidence on the therapeutic applications of this compound is currently limited, the extensive research on its structural analogues strongly suggests its potential as a novel anti-cancer agent. This technical guide summarizes the key findings that support this hypothesis and provides the necessary background and experimental frameworks to guide future research and development efforts for this promising molecule. The unique mechanism of action of 2-OHFAs, centered on the modulation of cell membrane lipids, represents a novel paradigm in cancer therapy that warrants further exploration.

References

- 1. KR100729146B1 - Method for preparing 2-alkyl-3-hydroxyfatty acid and derivatives thereof - Google Patents [patents.google.com]

- 2. 2-hydroxyoleic acid: a new hypotensive molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palmitic Acid Exerts Anti-Tumorigenic Activities by Modulating Cellular Stress and Lipid Droplet Formation in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxyoleic Acid as a Self-Assembly Inducer for Anti-Cancer Drug-Centered Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EPCT-03. A PHASE I TRIAL OF 2-HYDROXYOLEIC ACID IN PEDIATRIC PATIENTS WITH ADVANCED CENTRAL NERVOUS SYSTEM TUMORS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Hydroxy-oleic acid does not activate sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. anygenes.com [anygenes.com]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mass Spectrometry Analysis of Methyl 2-hydroxyicosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyicosanoate is a 2-hydroxy long-chain fatty acid methyl ester. The analysis of such compounds is crucial in various research fields, including lipidomics and biomarker discovery, due to their roles in biological processes and as potential indicators of disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of these molecules. This application note provides a detailed protocol for the GC-MS analysis of this compound, with a focus on sample preparation, instrumental parameters, and the interpretation of mass spectral data. Due to the presence of a hydroxyl group, derivatization is a key step to improve chromatographic behavior and obtain characteristic mass spectra.

Experimental Protocols

Sample Preparation: Derivatization to Trimethylsilyl (B98337) (TMS) Ether

The presence of a free hydroxyl group in this compound can lead to poor peak shape and thermal instability during GC-MS analysis. Therefore, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is highly recommended. This procedure enhances volatility and produces a more stable compound suitable for GC-MS analysis.[1]

Materials:

-

Sample containing this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Heptane (B126788) (GC grade)

-

Internal Standard (e.g., Methyl nonadecanoate)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Accurately weigh or measure the sample containing this compound into a clean, dry GC vial.

-

If the sample is not already in solution, dissolve it in a small volume of anhydrous pyridine.

-

Add a known amount of internal standard for quantitative analysis.

-

Add a 2:1 (v/v) mixture of BSTFA with 1% TMCS and pyridine to the sample. A typical ratio is 50 µL of the derivatizing reagent mixture for every 1 mg of sample.

-

Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

-

After cooling to room temperature, the sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless (or split, depending on concentration) |

| Oven Program | Initial: 150°C, hold for 2 minRamp: 5°C/min to 300°CHold: 10 min |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-600) |

Data Presentation

Predicted Mass Fragmentation of TMS-Derivatized this compound

The mass spectrum of the trimethylsilyl derivative of this compound is expected to show several characteristic fragment ions. The molecular ion (M+) may be weak or absent. The most significant fragmentation occurs alpha to the carbon bearing the trimethylsilyloxy group.

| m/z | Proposed Fragment Identity | Description |

| M-15 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| M-31 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester. |

| 203 | [CH(OTMS)COOCH₃]⁺ | Base Peak . Alpha-cleavage between C2 and C3, resulting in a stable, resonance-stabilized fragment containing the silylated hydroxyl and ester groups. |

| 73 | [Si(CH₃)₃]⁺ | Characteristic ion for the trimethylsilyl group. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A common rearrangement ion in the spectra of TMS derivatives. |

Note: The molecular weight of this compound is 342.55 g/mol . The molecular weight of its TMS derivative is 414.71 g/mol .

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Proposed mass fragmentation pathway of TMS-derivatized this compound.

References

Application Note: GC-MS Protocol for the Detection and Quantification of Methyl 2-hydroxyicosanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the detection and quantification of Methyl 2-hydroxyicosanoate, a long-chain 2-hydroxy fatty acid methyl ester, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlines sample preparation, a two-step derivatization process, and optimized GC-MS parameters for sensitive and reliable analysis. This protocol is designed for researchers in lipidomics, metabolic disorder studies, and drug development who require accurate measurement of this and similar analytes in various biological matrices.

Introduction

2-Hydroxy fatty acids are a class of lipids that play significant roles in various biological processes, and their abnormal levels have been associated with several diseases.[1][2] this compound is a methylated form of 2-hydroxyicosanoic acid, a 20-carbon saturated fatty acid with a hydroxyl group at the alpha-position. Accurate and sensitive quantification of this and other long-chain hydroxy fatty acids is crucial for understanding their physiological functions and their potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[3][4] However, the inherent polarity and low volatility of hydroxy fatty acids necessitate a derivatization step to make them amenable to GC-MS analysis. This protocol details a robust method involving the conversion of the analyte to its trimethylsilyl (B98337) (TMS) ether derivative after methylation, ensuring excellent chromatographic separation and mass spectrometric detection.[1][3]

Experimental Protocols

Sample Preparation and Lipid Extraction

A standard lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to isolate total lipids from the biological sample (e.g., plasma, tissue homogenate, or cell culture).

Protocol: Lipid Extraction (Folch Method)

-

Homogenize the sample in a chloroform:methanol (B129727) (2:1, v/v) solution.

-

Vortex the mixture thoroughly for 15 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

Derivatization

A two-step derivatization process is required to convert the 2-hydroxy fatty acid to a volatile derivative suitable for GC-MS analysis. First, the carboxylic acid group is methylated to form a fatty acid methyl ester (FAME). Second, the hydroxyl group is silylated to form a trimethylsilyl (TMS) ether.

Protocol: Two-Step Derivatization

Step 1: Methylation (using BF₃-Methanol)

-

Re-dissolve the dried lipid extract in 1 mL of toluene.

-

Add 2 mL of 14% boron trifluoride in methanol (BF₃-Methanol).

-

Cap the vial tightly and heat at 100°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of water and 2 mL of hexane (B92381).

-

Vortex vigorously and centrifuge to separate the phases.

-